Lipophilicity Profile: Intermediate LogP Balances Membrane Permeability and Aqueous Solubility
The computed LogP value of 4-amino-2-chloro-3-fluorobenzonitrile is 1.7 [1], representing an intermediate lipophilicity that lies between the less lipophilic 4-amino-3-fluorobenzonitrile (LogP ≈ 1.86) [2] and the more lipophilic 4-amino-2-chlorobenzonitrile (LogP ≈ 1.92–2.38) [3]. This positions the target compound as a more balanced scaffold for central nervous system (CNS) drug discovery, where optimal LogP values typically range from 1 to 3, compared to its chlorine-only analog, which may exhibit excessive lipophilicity and potential off-target binding [4]. The presence of fluorine reduces LogP relative to the chlorine-only analog while increasing metabolic stability, a characteristic advantage of organofluorine chemistry.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-Amino-2-chlorobenzonitrile (LogP = 1.92–2.38); 4-Amino-3-fluorobenzonitrile (LogP ≈ 1.86) |
| Quantified Difference | ΔLogP = -0.22 to -0.68 vs. chloro analog; ΔLogP = -0.16 vs. fluoro analog |
| Conditions | Computed values from PubChem (XLogP3) and ChemSrc databases |
Why This Matters
The intermediate LogP value suggests this compound offers a superior balance of permeability and solubility for CNS drug discovery compared to its mono-halogenated analogs, reducing the risk of late-stage attrition due to poor pharmacokinetics.
- [1] PubChem. (2026). 4-Amino-2-chloro-3-fluorobenzonitrile (Compound Summary). National Center for Biotechnology Information. View Source
- [2] MolBase. (2026). 4-Amino-3-fluorobenzonitrile (CAS 63069-50-1) Properties. View Source
- [3] ChemSrc. (2018). 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3) Properties. View Source
- [4] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
